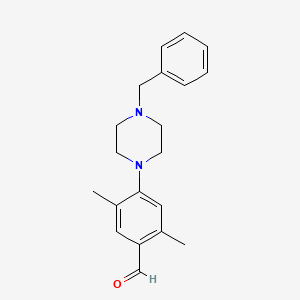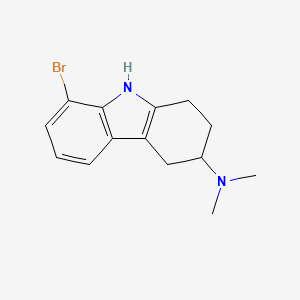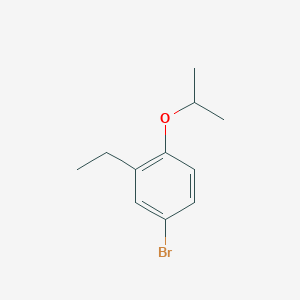
4-Bromo-2-ethyl-1-isopropoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Bromo-2-ethyl-1-isopropoxybenzene is an organic compound that belongs to the class of bromobenzenes. It is characterized by the presence of a bromine atom, an ethyl group, and an isopropoxy group attached to a benzene ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethyl-1-isopropoxybenzene typically involves the bromination of 2-ethyl-1-isopropoxy-benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions: 4-Bromo-2-ethyl-1-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding phenols or quinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Formation of 2-ethyl-1-isopropoxy-benzene derivatives.
Oxidation: Formation of 4-bromo-2-ethyl-1-isopropoxy-phenol.
Reduction: Formation of 2-ethyl-1-isopropoxy-benzene.
科学的研究の応用
4-Bromo-2-ethyl-1-isopropoxybenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical compounds.
Biology: In the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 4-Bromo-2-ethyl-1-isopropoxybenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific reaction and conditions used.
類似化合物との比較
1-Bromo-2-isopropoxybenzene: Similar structure but lacks the ethyl group.
4-Bromo-1-chloro-2-ethylbenzene: Similar structure but contains a chlorine atom instead of the isopropoxy group.
2-Bromo-4-ethylphenol: Similar structure but contains a hydroxyl group instead of the isopropoxy group.
Uniqueness: 4-Bromo-2-ethyl-1-isopropoxybenzene is unique due to the presence of both an ethyl group and an isopropoxy group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.
特性
分子式 |
C11H15BrO |
|---|---|
分子量 |
243.14 g/mol |
IUPAC名 |
4-bromo-2-ethyl-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H15BrO/c1-4-9-7-10(12)5-6-11(9)13-8(2)3/h5-8H,4H2,1-3H3 |
InChIキー |
GURUBDWASNDUQZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)Br)OC(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

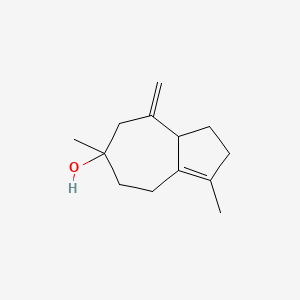
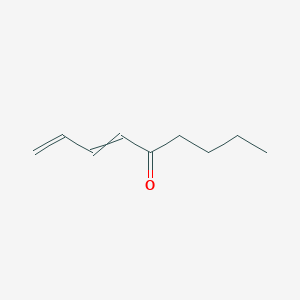

![Benzoic acid,3-amino-4-[(1-oxopropyl)amino]-,ethyl ester](/img/structure/B8556178.png)
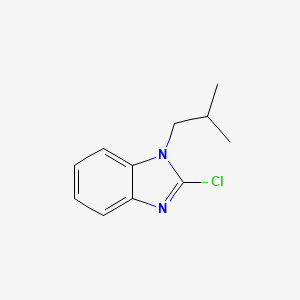
![thieno[3,2-d]pyrimidin-7-ylmethyl acetate](/img/structure/B8556196.png)
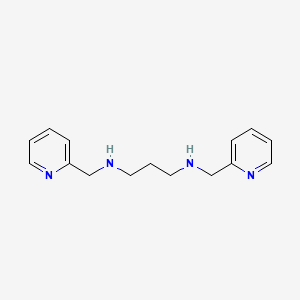
![5-Nitro-2-[1,2,4]triazol-1-yl-benzonitrile](/img/structure/B8556211.png)
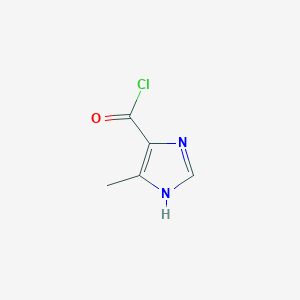
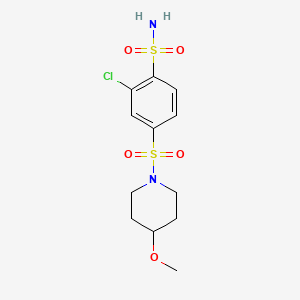
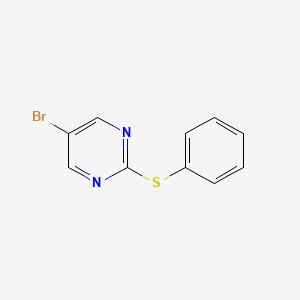
![2-methyl-7H-furo[3,4-b]pyridin-5-one](/img/structure/B8556239.png)
